3-Ethynylthiophene

Descripción general

Descripción

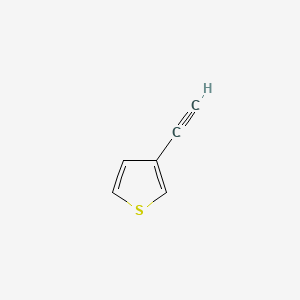

3-Ethynylthiophene is an organic compound with the molecular formula C6H4S. It is a derivative of thiophene, where an ethynyl group is attached to the third carbon of the thiophene ring. This compound is of significant interest due to its applications in organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

Sonogashira Coupling Reaction: One common method for synthesizing this compound involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a halogenated thiophene with an acetylene derivative under mild conditions.

Direct Alkynylation: Another method involves the direct alkynylation of thiophene using ethynylating agents in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of thiophene oxides.

Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Thiophene oxides.

Reduction: Alkane derivatives of thiophene.

Substitution: Halogenated or nitro-substituted thiophenes.

Mecanismo De Acción

Target of Action

3-Ethynylthiophene is a chemical compound with the molecular formula C6H4S It is used as a raw material in the synthesis of various compounds .

Mode of Action

For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, which is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone .

Biochemical Pathways

It is used in the synthesis of various compounds, suggesting that it may interact with multiple biochemical pathways .

Result of Action

It is used in the synthesis of various compounds, suggesting that it may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is slightly soluble in water , which may influence its action and stability.

Aplicaciones Científicas De Investigación

3-Ethynylthiophene has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Material Science: this compound is used in the development of conjugated polymers, which have applications in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

Comparación Con Compuestos Similares

2-Ethynylthiophene: Similar to 3-Ethynylthiophene but with the ethynyl group attached to the second carbon of the thiophene ring.

3-Ethynylpyridine: A compound where the ethynyl group is attached to the third carbon of a pyridine ring instead of thiophene.

Phenylacetylene: An ethynyl group attached to a benzene ring.

Uniqueness of this compound: this compound is unique due to its specific electronic properties and reactivity, which are influenced by the position of the ethynyl group on the thiophene ring. This positioning allows for unique interactions in the formation of conjugated polymers, making it particularly valuable in material science applications.

Actividad Biológica

3-Ethynylthiophene is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₄S

- Molecular Weight : 108.16 g/mol

- CAS Number : 67237-53-0

- Solubility : Slightly soluble in water

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound and its derivatives against various cancer cell lines. The presence of an ethynyl group at the C-5 position of thiophene is crucial for enhancing biological activity.

Key Findings

-

Inhibition of Cell Proliferation :

- Compounds derived from this compound exhibited significant cytostatic effects at submicromolar concentrations against cancer cell lines such as L1210, FM3A, Molt4, and CEM cells .

- The introduction of a rigid ethynyl spacer was found to be optimal for activity, whereas flexible ethyl chains reduced efficacy by 10–100 times .

- Comparison with Established Agents :

The mechanism through which this compound exerts its biological effects involves interaction with tubulin, a critical protein for cell division. The compounds disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Melphalan |

|---|---|---|---|

| 5a | L1210 | 0.15 | More active |

| 5e | FM3A | 0.12 | More active |

| 5g | Molt4 | 0.20 | More active |

| Melphalan | Various | ~1.0 | Reference |

Synthesis and Derivatives

This compound serves as a versatile building block for synthesizing various biologically active compounds. Its derivatives are synthesized through methods such as Sonogashira coupling and other multistep reactions.

Case Study: Synthesis of Pyrazoles

A notable application involves the synthesis of pyrazoles from this compound through continuous-flow chemistry. This method allows for efficient conversion with yields ranging from 90% to 98% . The resulting compounds displayed promising biological activities, suggesting that modifications at the thiophene ring can lead to enhanced pharmacological profiles.

Biochemical Pathways

Research indicates that this compound may interact with multiple biochemical pathways, potentially influencing various cellular processes beyond antiproliferative effects. Its ability to act as a precursor in synthesizing other biologically active molecules further underscores its significance in medicinal chemistry .

Propiedades

IUPAC Name |

3-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHLPKWONJUCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393537 | |

| Record name | 3-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-53-0 | |

| Record name | 3-Ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 3-Ethynylthiophene?

A1: this compound (C6H4S) has a molecular weight of 108.18 g/mol. Spectroscopic characterization data, including FT-IR, FT-Raman, UV, and NMR, can be found in the literature []. This data is crucial for identifying and characterizing the compound in various research settings.

Q2: How does this compound behave in polymerization reactions?

A2: this compound readily undergoes polymerization with various catalysts. For example, rhodium(I) complexes, both in homogeneous and heterogeneous systems, have been shown to effectively polymerize this compound, yielding high-cis poly(this compound) []. The choice of catalyst and reaction conditions significantly influence the polymerization kinetics, molecular weight, and purity of the resulting polymer.

Q3: What are the material properties and potential applications of poly(this compound)?

A3: Poly(this compound) exhibits interesting properties suitable for organic electronics. When incorporated into organic thin film transistors (OTFTs), it demonstrates p-type semiconductor behavior, achieving promising field-effect mobilities []. This highlights its potential in developing flexible and low-cost electronic devices.

Q4: Can you elaborate on the use of this compound in synthesizing more complex structures?

A4: this compound acts as a key precursor in various synthetic routes. It serves as a building block for creating conjugated polymers with desirable properties. For instance, its incorporation into polyacetylenes alongside oxadiazole units enhances thermal stability, a crucial factor for material performance in various applications, particularly those involving high temperatures [].

Q5: How does this compound impact the properties of gold nanoclusters?

A6: this compound acts as a protecting ligand in the synthesis of gold nanoclusters like Au22(C≡CR)18. Interestingly, while the core structure of the cluster remains relatively unaffected by the choice of R-group in the alkynyl ligand, the photoluminescence quantum yield varies. Notably, using this compound leads to a cluster with enhanced photoluminescence [], highlighting its potential in developing luminescent materials.

Q6: What are the potential applications of this compound-modified gold nanoclusters?

A7: The unique photoluminescent properties of this compound-protected gold nanoclusters, such as Au22(ETP)18, make them promising candidates for various applications. These include applications in bioimaging, sensing, and optoelectronic devices [].

Q7: How does this compound contribute to synthesizing heterocyclic compounds?

A8: this compound serves as a valuable precursor in synthesizing heterocyclic compounds. For instance, it reacts with 2-bromonicotinic acid in the presence of a palladium/charcoal-copper(I) iodide catalyst to yield 4-azaphthalides and 5-azaisocoumarins []. These heterocyclic compounds hold potential biological activity and are of interest in medicinal chemistry.

Q8: Are there any applications of this compound in materials for environmental remediation?

A9: this compound has been successfully utilized in creating magnetic covalent organic frameworks (COFs) for the selective extraction of heavy metal ions like mercury, lead, and bismuth from water []. The high surface area and the presence of sulfur atoms from this compound contribute to the efficient capture of these toxic metals, offering a promising solution for environmental remediation.

Q9: Can computational chemistry provide insights into the reactivity and properties of this compound?

A10: Yes, computational studies using density functional theory (DFT) have been employed to investigate this compound-containing systems. For example, DFT calculations were used to understand the photochemical behavior of dithienylcyclopentene switches functionalized with this compound and cobalt carbonyl moieties []. This highlights the value of computational methods in predicting and explaining the properties and reactivity of this compound-based compounds.

Q10: What is the significance of "clickable" functionalities in materials containing this compound?

A11: Incorporating this compound into polymers allows for post-polymerization modification through "click" chemistry. This approach enables the covalent attachment of biomolecules, as demonstrated by the development of electrochemical immunosensors for detecting bacteria like E. coli and S. aureus []. This highlights the versatility of this compound in designing functional materials for biosensing applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.